Product packaging for 1H-Indazole-3,5-diol(Cat. No.:CAS No. 787580-91-0)

1H-Indazole-3,5-diol

Cat. No.: B1613465
CAS No.: 787580-91-0
M. Wt: 150.13 g/mol
InChI Key: IWAVRNMDRLJANM-UHFFFAOYSA-N
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Description

Significance of the Indazole Heterocyclic Scaffold in Drug Discovery and Medicinal Chemistry

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in the field of medicinal chemistry. Its importance stems from its versatile nature and its presence in a multitude of biologically active compounds.

The term "privileged scaffold" refers to molecular frameworks that can bind to multiple biological targets, making them invaluable starting points for the discovery of new drugs. The indazole nucleus is recognized as such a scaffold, forming the basic structure of numerous compounds with a wide array of therapeutic applications. Its derivatives have shown promise as anti-inflammatory, anti-cancer, and neuroprotective agents. The indazole ring is a key component in several marketed drugs, highlighting its therapeutic potential.

The versatility of the indazole scaffold is a key reason for its privileged status. It can serve as a bioisostere for other important chemical groups, such as phenol (B47542) and indole (B1671886), offering a way to modify a drug's properties, like its lipophilicity and metabolic stability, in a favorable manner. This adaptability allows medicinal chemists to fine-tune the pharmacological profile of a potential drug molecule.

The fundamental structure of indazole consists of a benzene ring fused to a pyrazole ring. This bicyclic, nitrogen-containing heterocyclic system is also known as benzpyrazole. The presence of nitrogen atoms in the five-membered pyrazole ring imparts specific chemical properties to the molecule, including the ability to act as both a hydrogen bond donor and acceptor, which can enhance its binding affinity to target proteins. The indazole core is a relatively planar structure, a feature that can be important for its interaction with biological macromolecules.

A significant feature of the indazole nucleus is its ability to exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole. This phenomenon, known as annular tautomerism, relates to the position of the hydrogen atom on the nitrogen atoms of the pyrazole ring. The 1H-indazole tautomer, with the hydrogen on the nitrogen at position 1, is generally the more thermodynamically stable and predominant form. A third, less common tautomer, 3H-indazole, has also been documented. The specific tautomeric form can be influenced by factors such as the solvent and the presence of substituents on the ring. This tautomerism is a critical consideration in the synthesis and biological activity of indazole derivatives, as the different forms can exhibit distinct chemical reactivity and pharmacological properties.

Structural Characteristics of the Indazole Core

Overview of 1H-Indazole-3,5-diol as a Specific Research Target

Within the broad family of indazole derivatives, this compound has emerged as a compound of particular interest to the scientific community.

This compound serves as a valuable building block in the synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical sectors. Its di-hydroxy substituted indazole structure provides multiple reactive sites for further chemical modification, allowing for the creation of a diverse library of derivatives. The ability to selectively functionalize the hydroxyl groups and the nitrogen atoms of the indazole ring makes it a versatile precursor for developing new compounds with tailored properties.

The biological significance of this compound is an area of active investigation. Research into related indazole derivatives suggests a range of potential pharmacological activities. For instance, some indazole compounds have been explored for their roles as enzyme inhibitors and antioxidants. The structural features of this compound, particularly the hydroxyl groups, suggest potential interactions with biological targets through hydrogen bonding. This has led to its investigation in various therapeutic areas, including the development of new pharmaceuticals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O2 B1613465 1H-Indazole-3,5-diol CAS No. 787580-91-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-4-1-2-6-5(3-4)7(11)9-8-6/h1-3,10H,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAVRNMDRLJANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646304
Record name 5-Hydroxy-1,2-dihydro-3H-indazol-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787580-91-0
Record name 1,2-Dihydro-5-hydroxy-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=787580-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Transformations of 1h Indazole 3,5 Diol and Its Derivatives

De Novo Synthesis Approaches for the Indazole Core Structure

The formation of the indazole ring system can be achieved through various synthetic routes, each offering distinct advantages in terms of starting materials, reaction conditions, and achievable substitution patterns.

Multi-step Reaction Pathways for Indazole Ring Formation

Multi-step sequences are often employed to build the indazole core from acyclic or simpler cyclic precursors. One such pathway involves the nitrosation of indoles. This reaction proceeds through the nitrosation of the C3 position of an indole (B1671886), leading to an oxime intermediate. This intermediate then facilitates the addition of water at the C2 position, triggering ring opening. The subsequent ring-closure of the opened intermediate yields the 1H-indazole-3-carboxaldehyde. While effective for electron-deficient indoles, this method can produce lower yields with electron-rich indoles due to the formation of dimeric side products. Careful control of reaction conditions, such as slow addition of the indole to the reaction mixture at low temperatures, can significantly improve the yield of the desired indazole product.

Another multi-step approach starts from isatin (B1672199), which can be converted to 1H-indazole-3-carboxylic acid. This involves the ring opening of isatin in an aqueous alkaline solution to form an amino phenylglyoxylic acid, followed by diazotization and subsequent reductive cyclization to afford the indazole ring.

Cyclization Reactions in Indazole Synthesis

Intramolecular cyclization is a cornerstone of indazole synthesis. The Cadogan cyclization, a classical reductive cyclization method, synthesizes 2H-indazoles from nitroaromatic compounds. This reaction is typically carried out at high temperatures using excess trialkyl phosphites or phosphines, though milder conditions have been developed. The widely accepted mechanism involves the deoxygenation of the nitro group to form a nitrene intermediate, which then undergoes cyclization. However, evidence for non-nitrene pathways involving oxygenated intermediates has also been presented.

The Davis-Beirut reaction provides a robust method for constructing the 2H-indazole core under redox-neutral conditions. This reaction utilizes a key nitroso imine or nitroso benzaldehyde (B42025) intermediate generated in situ, which then undergoes an N-N bond-forming heterocyclization. The versatility of this reaction allows for the synthesis of various indazole derivatives, including indazolones and 3-alkoxy-2H-indazoles.

Diazotization-Based Syntheses of 1H-Indazole-3-carboxylic Acid Derivatives

Diazotization reactions offer a direct and efficient route to 1H-indazole-3-carboxylic acid derivatives. This method involves the conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates into the corresponding indazole derivatives using diazotization reagents. Key features of this approach include operational simplicity, mild reaction conditions, rapid reaction rates, and high yields. A preliminary mechanistic study suggests that a diazonium salt is a key intermediate in this transformation. This method has been successfully applied to the synthesis of the drugs granisetron (B54018) and lonidamine.

The diazotization of o-toluidine (B26562) derivatives is another established method for constructing the 1H-indazole ring. This involves treating o-toluidine with sodium nitrite (B80452) in acetic acid at room temperature, which leads to diazotization followed by ring closure involving the methyl group. Similarly, diazotization-cyclization of o-alkynylanilines provides a route to 3-substituted 1H-indazoles.

Intramolecular Amination Reactions (e.g., C-H Amination of Aromatic Hydrazones)

Intramolecular C-H amination of aromatic hydrazones has emerged as a powerful strategy for indazole synthesis. These reactions can be promoted by various catalytic systems. For instance, a copper-promoted oxidative intramolecular C-H amination of hydrazones has been developed using a cleavable directing group, offering mild conditions and excellent yields.

Iodine-mediated intramolecular C-H amination of hydrazones provides a transition-metal-free approach to 1H-indazoles. This method utilizes molecular iodine as the sole oxidant and is operationally simple. Other oxidants, such as phenyliodine(III) diacetate (PIDA) and oxone, have also been employed in direct amination reactions under oxidative conditions. Transition metal catalysts, including silver(I), copper(II), and palladium(II), have also been shown to facilitate the intramolecular C-H amination of aromatic hydrazones.

Rhodium(III)/copper(II)-catalyzed sequential C–H bond activation and intramolecular cascade annulation of imidates with nitrosobenzenes provides an efficient route to 1H-indazoles.

Ullmann-Type Reactions for 1H-Indazole Synthesis

Ullmann-type reactions provide a valuable method for the construction of the indazole ring, particularly for the synthesis of N-aryl-1H-indazoles. This approach often involves the intramolecular cyclization of a hydrazone. A scalable, three-step synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole utilizes an intramolecular Ullmann reaction as the final ring-closing step. This copper-catalyzed reaction has been optimized through extensive screening of bases and reaction temperatures.

A copper-catalyzed tandem reaction, initiated by an Ullmann-type coupling followed by N-N bond formation, allows for the synthesis of various 1H-indazoles from 2-bromoaryl oxime acetates and arylamines, alkylamines, or sulfonamides under mild conditions. This method avoids the use of toxic organo-hydrazines. Similarly, a copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones has been developed for the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles. While yields from o-chloroarylhydrazones are sometimes lower than those from o-bromo derivatives, the starting materials are often more readily available and less expensive.

Functionalization and Derivatization of the 1H-Indazole-3,5-diol Scaffold

Once the indazole core is formed, further functionalization allows for the synthesis of a diverse range of derivatives. A review of the literature since 2010 highlights efficient methods for the substitution and functionalization at the 3-position of the indazole moiety.

Halogenation, particularly iodination and bromination, at the C3-position is a common and useful transformation, as the resulting 3-haloindazoles are versatile intermediates for further modifications, such as metal-catalyzed cross-coupling reactions. For example, 3-iodoindazoles can be prepared from unprotected indazoles using iodine and a base like potassium hydroxide (B78521) in a polar solvent.

The C3-position can also be functionalized through direct borylation, alkylation, alkenylation, (hetero)arylation, and acylation. For instance, 3-aryl-1H-indazoles can be synthesized via Suzuki-Miyaura coupling.

The introduction of substituents at the C5-position is also a key strategy. For example, a series of 3,5-disubstituted indazole derivatives have been constructed starting from 5-bromo-2-fluorobenzonitrile. The initial reaction with hydrazine (B178648) hydrate (B1144303) yields 5-bromo-1H-indazol-3-amine, which can then undergo Suzuki coupling with various boronic acid esters to introduce a range of substituents at the C5-position.

N-alkylation of the indazole ring is another important derivatization. The regioselectivity of N-alkylation (N1 vs. N2) is influenced by both the substituents on the indazole ring and the reaction conditions. For example, using sodium hydride in tetrahydrofuran (B95107) generally favors N1-alkylation for many C3-substituted indazoles. However, substituents at the C7-position, such as nitro or carboxylate groups, can direct the alkylation to the N2-position.

The functionalized indazole core can be used as a building block for more complex heterocyclic systems. For example, 1H-indazol-3-amines can be used in the synthesis of pyrimido[1,2-b]indazole derivatives through cascade reactions.

Table of Synthetic Approaches for the Indazole Core

Synthesis Method Key Reactants Key Intermediates/Conditions Product Type
Nitrosation of Indoles Indoles, Sodium Nitrite, Acid Oxime intermediate, Ring opening-closure 1H-Indazole-3-carboxaldehydes
From Isatin Isatin, Aqueous Alkali Amino phenylglyoxylic acid, Diazotization, Reductive cyclization 1H-Indazole-3-carboxylic acid
Cadogan Cyclization Nitroaromatic compounds, Trialkyl phosphites/phosphines Nitrene intermediate 2H-Indazoles
Davis-Beirut Reaction o-Nitrobenzyl amines Nitroso imine intermediate 2H-Indazoles and derivatives
Diazotization o-Aminobenzacetamides/esters Diazonium salt 1H-Indazole-3-carboxylic acid derivatives
Intramolecular C-H Amination Aromatic hydrazones Cu, I₂, or other catalysts 1H-Indazoles

| Ullmann-Type Reaction | o-Haloarylhydrazones, Copper catalyst | Intramolecular N-arylation | 1H-Indazoles |

Regioselective Substitutions (N1, N2, C3, C5)

The indazole ring exhibits annular tautomerism, existing as the thermodynamically more stable 1H-indazole and the less stable 2H-indazole. This characteristic significantly influences the regioselectivity of substitution reactions, particularly at the nitrogen atoms. Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2-substituted products, with the ratio depending on reaction conditions, substituents on the indazole ring, and the nature of the electrophile.

N1 and N2-Alkylation: The regioselectivity of N-alkylation is a well-studied yet challenging aspect of indazole chemistry. The outcome is governed by a delicate interplay of steric and electronic effects. For instance, studies on methyl 5-bromo-1H-indazole-3-carboxylate have shown that highly regioselective N1 or N2 alkylation can be achieved by carefully selecting the reaction conditions. DFT calculations suggest that a chelation mechanism involving a cesium cation can favor the formation of N1-substituted products, while other non-covalent interactions can direct the reaction towards the N2 position. The use of trifluoromethanesulfonic acid (TfOH) as a catalyst with diazo compounds has been reported as a highly selective method for N2-alkylation of indazoles, providing excellent yields and regioselectivity (N2/N1 up to 100/0).

In a systematic study, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) with an alkyl bromide proved to be a promising system for achieving high N1-selectivity for various C3-substituted indazoles. Conversely, the presence of electron-withdrawing groups at the C7 position, such as NO2 or CO2Me, conferred excellent N2-regioselectivity.

Table 1: Regioselectivity of N-Alkylation of Substituted Indazoles

Indazole Substituent Reagents Predominant Isomer Reference
C3-Carboxymethyl NaH, Alkyl Bromide, THF >99% N1
C3-tert-Butyl NaH, Alkyl Bromide, THF >99% N1
C7-NO2 NaH, Alkyl Bromide, THF ≥96% N2
C7-CO2Me NaH, Alkyl Bromide, THF ≥96% N2

C3-Substitution: The C3 position of the indazole ring is a key site for functionalization. While direct electrophilic substitution at C3 is often challenging, halogenation provides a versatile handle for subsequent transformations. Regioselective bromination at the C3 position can be achieved using N-bromosuccinimide (NBS) in various solvents. Similarly, iodination is commonly performed using iodine under basic conditions. These 3-haloindazoles are crucial precursors for cross-coupling reactions.

C5-Substitution: Functionalization at the C5 position of the indazole ring has gained attention for the discovery of highly active kinase inhibitors. This is often achieved through cross-coupling methodologies, such as the Suzuki coupling, which allows for the introduction of diverse aryl and heteroaryl groups.

Cross-Coupling Methodologies

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been extensively applied to the functionalization of the indazole nucleus. This methodology enables the introduction of various substituents, particularly aryl groups, at specific positions of the indazole ring, which is crucial for modulating the biological activity of the resulting molecules.

The C5 position of the indazole scaffold is a frequent target for modification via Suzuki coupling. For instance, a series of 1H-pyridin-4-yl-3,5-disubstituted indazoles were synthesized by reacting 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide with various aryl boronic acids in the presence of a palladium catalyst. This approach allows for the systematic exploration of structure-activity relationships by introducing a diverse array of aromatic groups at the C5 position.

The reaction conditions for Suzuki coupling on the indazole ring are critical and often require optimization. A typical catalytic system involves a palladium source, such as Pd(OAc)2 or a pre-formed palladium complex, a base (e.g., CsF, K2CO3), and a suitable solvent. The reaction has been successfully applied to unprotected indazoles, simplifying synthetic routes by avoiding protection-deprotection steps. For example, the C3 vinylation of unprotected 3-iodoindazoles was achieved via Suzuki coupling with pinacol (B44631) vinyl boronate under microwave irradiation.

Table 2: Examples of Suzuki Coupling on Indazole Derivatives

Indazole Substrate Coupling Partner Catalyst/Base Position Product Reference
5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide Aryl boronic acids Pd(OAc)2 / CsF C5 5-Aryl-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxamides
4-Substituted 7-bromo-NH-free indazoles Aryl boronic acids Pd(PPh3)4 / K2CO3 C7 7-Aryl-4-substituted-1H-indazoles

Synthesis of Carboxamide and Carboxylic Acid Derivatives

Indazole-3-carboxylic acid and its corresponding carboxamide derivatives are important synthetic intermediates and are present in numerous biologically active compounds.

The synthesis of 1H-indazole-3-carboxylic acid can be achieved by introducing a carboxyl group at the C3 position of a protected indazole using n-butyl lithium followed by quenching with CO2. The resulting carboxylic acid is a versatile precursor for the synthesis of a wide range of carboxamides.

The coupling of 1H-indazole-3-carboxylic acid with various aryl or aliphatic amines is a common method for preparing 1H-indazole-3-carboxamides. This amide bond formation is typically facilitated by coupling agents such as 1-hydroxybenzotriazole (B26582) (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Another approach involves the synthesis of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives by reacting 3-chloro-5-nitro-N-phenyl-1H-indazole-1-carboxamide with various anilines.

Alternatively, 1H-indazole-3-carboxylic acid derivatives can be synthesized efficiently via a diazotization reaction of ortho-aminobenzacetamides or ortho-aminobenzacetates. This method is noted for its operational simplicity, mild conditions, and high yields. Similarly, heating 3-amino-3-(2-nitroaryl)propanoic acids with an appropriate nucleophile/solvent under basic conditions can yield indazole acetic acid derivatives.

Table 3: Synthetic Routes to Indazole Carboxylic Acid and Carboxamide Derivatives

Starting Material Reagents Product Type Reference
SEM-protected Indazole 1. n-BuLi, 2. CO2 1H-Indazole-3-carboxylic acid
1H-Indazole-3-carboxylic acid Aryl/Aliphatic amines, HOBT, EDC 1H-Indazole-3-carboxamides
ortho-Aminobenzacetamides Diazotization reagents 1H-Indazole-3-carboxylic acid derivatives
3-Amino-3-(2-nitroaryl)propanoic acids NaOH, Alcohol Indazole acetic acid derivatives

1,3-Dipolar Cycloaddition Reactions in Indazole-dione Synthesis

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. This strategy has been employed in the synthesis of indazole-dione derivatives. In this approach, a 1,3-dipole, such as a diazopropane (B8614946) derivative, reacts with a dipolarophile, typically a substituted benzoquinone or naphthoquinone, to form the indazole-dione core.

The reaction often proceeds with high regioselectivity. For example, the 1,3-dipolar cycloaddition of N-carboalkoxyamino diazopropane derivatives with substituted quinones generally yields 6-substituted indazole-diones as the major product. However, in some cases, such as the reaction with 2-chloro-1,4-benzoquinone, a mixture of regioisomers (5-chloro- and 6-chloroindazol-4,7-dione) can be formed. This method provides access to a range of indazole-dione compounds that can be evaluated for various biological activities. Another application of this reaction type is the synthesis of spiro[indazole-3,3′-indolin]-2′-ones from the reaction of arynes with 3-diazoindolin-2-ones.

Nitrosation of Indoles to 1H-Indazole-3-carboxaldehydes as Key Intermediates

1H-Indazole-3-carboxaldehydes are valuable synthetic intermediates that can be transformed into a wide variety of 3-substituted indazoles. An efficient and general method for preparing these aldehydes is through the nitrosation of readily available indoles.

This transformation proceeds by treating an indole with a nitrosating agent, such as sodium nitrite (NaNO2), in a slightly acidic environment. The reaction mechanism involves the initial nitrosation at the C3 position of the indole to form a nitroso-indole, which then rearranges to an oxime intermediate. Subsequent acid-catalyzed addition of water leads to the opening of the pyrrole (B145914) ring, followed by ring-closure to afford the 1H-indazole-3-carboxaldehyde.

Optimized conditions, such as the slow addition of the indole solution to the nitrosating mixture at low temperatures, have been shown to significantly improve yields and minimize side reactions, especially for electron-rich indoles. This method is compatible with a wide range of functional groups on the indole ring, including halogens, alkoxy groups, and even acid-sensitive groups like Boc-protected amines, making it a versatile route for the synthesis of diverse indazole-3-carboxaldehydes.

Table 4: Synthesis of 1H-Indazole-3-carboxaldehydes via Nitrosation of Indoles

Indole Substrate Reagents Product Yield Reference
5-Bromo-indole NaNO2, HCl, DMF/H2O 5-Bromo-1H-indazole-3-carboxaldehyde 78-96%
5-Methoxy-indole NaNO2, HCl, DMF/H2O 5-Methoxy-1H-indazole-3-carboxaldehyde 91%
5-Benzyloxy-indole NaNO2, HCl, DMF/H2O 5-Benzyloxy-1H-indazole-3-carboxaldehyde 91%
5-NHBoc-indole NaNO2, HCl, DMF/H2O 5-NHBoc-1H-indazole-3-carboxaldehyde 78%

Structure Activity Relationship Sar and Rational Drug Design for 1h Indazole 3,5 Diol Derivatives

Elucidation of Key Structural Motifs for Biological Activity

The biological activity of 1H-Indazole-3,5-diol derivatives is intricately linked to specific structural features that govern their interactions with molecular targets. The 1H-indazole-3-amine structure, for instance, has been identified as an effective hinge-binding fragment, crucial for the activity of kinase inhibitors like Linifanib. Similarly, the 1H-indazole-3-amide moiety in Entrectinib plays a significant role in its antitumor properties.

The core indazole ring, a fusion of benzene (B151609) and pyrazole (B372694) rings, provides a rigid framework for the attachment of various functional groups. The diol (two hydroxyl groups) at positions 3 and 5 are key to the molecule's polarity and its ability to form hydrogen bonds with biological targets. The presence and positioning of substituents on this core structure are paramount in defining the compound's pharmacological profile. For example, in a series of necroptosis inhibitors, the (3R,3aR)-rel-diastereomers of tricyclic indazole derivatives were found to be more active than their (3R,3aS)-rel-diastereomers, highlighting the importance of stereochemistry.

Furthermore, the introduction of different substituted aromatic groups, often at the C-5 position, allows for the exploration of interactions with various kinases, thereby expanding the potential for biological activity. In some instances, the indazole fragment itself acts as a crucial "hinge binder," interacting with the ATP-binding pocket of kinases.

Impact of Substituent Effects on Pharmacological Profiles

The pharmacological activity of this compound derivatives can be finely tuned by the strategic placement and nature of various substituents on the indazole ring.

Positional Isomerism and Activity Modulation (e.g., N1 vs. N2 substitution)

The indazole ring possesses two nitrogen atoms, N1 and N2, where substitution can occur, leading to positional isomers with distinct biological activities. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. However, the regioselectivity of N-alkylation can be influenced by both steric and electronic factors of substituents already present on the indazole ring.

For example, studies on indazole derivatives have shown that the position of a benzyl (B1604629) group, whether at N1 or N2, can lead to different binding affinities for receptors. In some cases, N-1 substituted indazoles are the desired thermodynamically stable product. Conversely, the presence of electron-withdrawing groups at the C-7 position can favor the formation of N-2 substituted isomers. The choice between N1 and N2 substitution is a critical consideration in drug design, as it can significantly impact the molecule's interaction with its target.

Influence of Electron-Withdrawing and Electron-Donating Groups on Reactivity and Activity

The electronic properties of substituents on the indazole ring have a profound effect on the reactivity and biological activity of the resulting derivatives.

Electron-Withdrawing Groups (EWGs):

Groups like nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) are strong electron-withdrawing groups. Their presence can influence the acidity of the molecule and its reactivity. For instance, the trifluoromethyl group's electron-withdrawing nature can alter bond lengths within the indazole core. In the context of anticancer activity, the introduction of EWGs such as –Cl and –NO2 has been shown to increase the potency of certain iridium(III) complexes. Similarly, in a series of 1H-indazole-3-amine derivatives, the presence of a 3,5-difluoro substituent on a benzene ring at the C-5 position of the indazole resulted in greater anti-proliferative activity against Hep-G2 cells compared to other fluoro-substituted analogs.

Electron-Donating Groups (EDGs):

Optimization of Drug-like Properties through Structural Alterations

Rational drug design often involves modifying a lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

Strategies for Enhancing Potency and Kinase Selectivity

Improving the potency and selectivity of this compound derivatives often involves a multi-pronged approach. One strategy is to introduce specific moieties that can interact with key residues in the target protein. For example, incorporating a nitrogen atom into the indazole scaffold of certain Akt inhibitors led to greater potency and selectivity.

Structure-activity relationship (SAR) studies are crucial in this process. For instance, in the development of PAK1 inhibitors, it was found that substituting an appropriate hydrophobic ring in a deep back pocket of the enzyme and introducing a hydrophilic group in the bulk solvent region were critical for both inhibitory activity and selectivity. Similarly, for inhibitors of FMS-like tyrosine kinase 3 (FLT3), the introduction of an indazole moiety as a "hinge binder" and replacement of a quinazoline (B50416) core with a benzimidazole (B57391) structure led to enhanced potency.

The following table summarizes the impact of different substituents on the IC50 values of certain indazole derivatives against various kinases:

Compound/Derivative Target Kinase Key Substituent(s) IC50 (nM)
8r FLT3Ethyl piperazine (B1678402) moiety41.6
8r FLT3-D835YEthyl piperazine moiety5.64
109 EGFR T790MNot specified5.3
109 EGFRNot specified8.3
105 FGFR13,5-dichloropyridin-4-yl0.9
105 FGFR23,5-dichloropyridin-4-yl2.0
105 FGFR33,5-dichloropyridin-4-yl2.0
105 FGFR43,5-dichloropyridin-4-yl6.1
127 (Entrectinib) ALK3-aminoindazole12
HT-28 TDONitro-aryl at C-4620
HT-30 TDONitro-aryl at C-4170
HT-37 IDO1Nitro-aryl at C-4910
HT-37 TDONitro-aryl at C-4460

Created by Gemini

Modifications for Improved Pharmacokinetics and Specificity

Optimizing the pharmacokinetic profile of a drug candidate is essential for its clinical success. This involves modifying the structure to improve properties like absorption, distribution, metabolism, and excretion (ADME). For instance, the introduction of a piperazine moiety is a common strategy to enhance solubility and oral bioavailability.

In some cases, structural modifications aimed at improving potency can inadvertently affect other properties. For example, a series of indazole-paroxetine hybrid compounds were found to be more potent than their benzodioxole-containing counterparts but lost selectivity. This was attributed to the indazole "warhead" stabilizing a different conformation of the kinase domain. Such findings underscore the delicate balance that must be achieved during lead optimization.

Furthermore, co-administration with inhibitors of metabolic enzymes like cytochrome P450 can be a strategy to improve the pharmacokinetics of drugs that are rapidly metabolized.

Fragment-Based Drug Discovery Approaches for Indazole-based Compounds

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in medicinal chemistry for identifying novel lead compounds. This approach begins by screening collections of low molecular weight molecules (typically <300 Daltons) to identify "fragments" that bind with low affinity but high ligand efficiency to a biological target. These initial fragment hits serve as starting points for optimization, where they are grown, linked, or merged, often guided by structural biology techniques like X-ray crystallography and NMR, to evolve into potent and selective lead compounds. The indazole scaffold is a prominent feature in many FBDD campaigns due to its versatile biological activities and its ability to form key interactions with various protein targets.

Several successful FBDD campaigns have utilized the indazole core to develop inhibitors for a range of therapeutic targets, particularly protein kinases.

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibitors: Researchers utilized a fragment-led de novo design approach to identify novel inhibitors for Fibroblast Growth Factor Receptors (FGFRs), which are validated targets in cancer therapy. The process began with the identification of 6-phenylindole as a small fragment predicted to bind to FGFR1. Subsequent optimization, guided by docking models, led to the development of an indazole-containing pharmacophore. This effort produced a library of 1H-indazole-based derivatives that inhibited FGFR1-3 with IC₅₀ values in the micromolar range (0.8–90 μM) and demonstrated excellent ligand efficiencies (0.30–0.48). Among these, compound 106 was identified as the most active inhibitor against multiple FGFR subtypes.

Phosphoinositide-Dependent Kinase-1 (PDK1) Inhibitors: An FBDD approach was successfully employed to identify inhibitors for PDK1, a key component in a frequently deregulated cancer signaling pathway. A fragment screening via a biochemical kinase assay, followed by characterization using NMR and crystallography, led to the discovery of aminoindazole 19 as a potent, lead-like PDK1 inhibitor with high ligand efficiency. The use of biophysical methods like Saturation Transfer Difference (STD) NMR was crucial for confirming the direct interaction of fragment hits with PDK1, thereby improving the success rate of obtaining X-ray co-crystal structures to guide further optimization.

AXL Kinase Inhibitors: In a search for inhibitors of AXL kinase, a receptor tyrosine kinase implicated in cancer, a fragment-based lead discovery strategy proved effective. An initial indazole fragment hit, identified from a high-concentration biochemical screen, was rapidly optimized by screening an expanded fragment library. This process, guided by docking studies, yielded a potent inhibitor with moderate exposure levels in mice. X-ray crystallography of a related analog complexed with a mutated MER kinase domain revealed the key binding interactions for the indazole scaffold, providing a structural basis for further development.

p21-Activated Kinase 1 (PAK1) Inhibitors: A fragment-based screening approach was used to identify 1H-indazole-3-carboxamide derivatives as potential inhibitors of PAK1, a promising anticancer target. This campaign led to the development of compound 30l , which showed excellent enzyme inhibition with a PAK1 IC₅₀ of 9.8 nM and high selectivity against a panel of 29 other kinases. Structure-activity relationship (SAR) analysis highlighted that substituting an appropriate hydrophobic ring into a deep back pocket of the enzyme and introducing a hydrophilic group into the solvent-exposed region were critical for achieving high potency and selectivity.

Ubiquitin Specific Protease 7 (USP7) Inhibitors: Fragment-based lead discovery (FBLD) was also applied to identify inhibitors for ubiquitin-specific protease 7 (USP7), a potential cancer therapeutic target. By combining NMR-based fragment screening with virtual screening and re-mining of high-throughput screening hits, researchers discovered a series of ligands that bind to the "palm" region of the USP7 catalytic domain. These fragments were then optimized using structure-based design to produce cell-active molecules with favorable physical properties.

The following table summarizes the activity of representative indazole-based compounds discovered through fragment-based approaches.

CompoundTargetActivity (IC₅₀)Reference
Compound 106FGFR12.0 ± 0.4 µM
Compound 106FGFR20.8 ± 0.3 µM
Compound 106FGFR34.5 ± 1.6 µM
Compound 123Aurora A0.026 µM
Compound 123Aurora B0.015 µM
Compound 30lPAK19.8 nM
Entrectinib (Compound 127)ALK12 nM

Based on a thorough review of available scientific literature, there is insufficient specific research data on "this compound" and its derivatives to generate a detailed article that adheres to the requested outline.

Extensive research exists for the broader class of 1H-indazole derivatives , which have shown significant potential in cancer therapy through various mechanisms, including protein kinase inhibition and modulation of cellular processes. However, these findings are associated with derivatives containing different functional groups (such as amino, aryl, or pyrimidine (B1678525) moieties) at the 3 and 5 positions of the indazole ring, not the specific diol structure requested.

To maintain scientific accuracy and strictly adhere to the user's request to focus solely on "this compound," it is not possible to construct the specified article on its anticancer activities, kinase inhibition, or its effects on apoptosis and the cell cycle, as dedicated studies on these aspects for this particular compound family are not present in the available search results. Extrapolating data from other indazole derivatives would be scientifically inaccurate and would violate the explicit instructions of the prompt.

Biological Activities and Therapeutic Potential of 1h Indazole 3,5 Diol Derivatives

Anticancer and Antitumor Activities

Modulation of Cellular Pathways and Processes

Inhibition of Tumor Migration and Invasion

The metastatic spread of cancer cells is a primary contributor to cancer-related mortality. A critical aspect of the therapeutic potential of 1H-indazole derivatives lies in their ability to impede tumor cell migration and invasion, key processes in the metastatic cascade.

Research has shown that certain indazole derivatives can effectively disrupt the cellular machinery responsible for cell movement. For instance, one study identified a 1H-indazole derivative, compound 2f , which significantly and in a dose-dependent manner, reduced the migration and invasion of 4T1 breast cancer cells in Transwell assays. The mechanism behind this effect was linked to the reduction of matrix metalloproteinase-9 (MMP9) levels, an enzyme crucial for degrading the extracellular matrix and facilitating invasion.

Similarly, another class of 1H-indazole-3-carboxamide derivatives has been developed as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a protein implicated in tumor progression. The representative compound from this series, 30l , markedly suppressed the migration and invasion of MDA-MB-231 human breast cancer cells. This inhibitory effect was attributed to the downregulation of Snail, a key transcription factor involved in the epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive capabilities.

Furthermore, an indazole-based inhibitor of aspartate β-hydroxylase (ASPH), an enzyme overexpressed in various cancers, demonstrated significant inhibition of the migratory and invasive properties of a human hepatocellular carcinoma (HCC) cell line. These findings underscore the potential of indazole derivatives as anti-metastatic agents, targeting different signaling pathways to halt the spread of cancer.

Efficacy in Diverse Cancer Models (e.g., Lung, Breast, Hepatocellular Tumors, Leukemia)

The anticancer activity of 1H-indazole derivatives extends across a variety of cancer types, as demonstrated by their efficacy in numerous preclinical cancer models. These compounds have shown potent antiproliferative effects against cell lines derived from lung, breast, and hepatocellular tumors, as well as leukemia.

In the realm of breast cancer , the indazole derivative 2f not only inhibited migration and invasion but also suppressed the growth of 4T1 tumors in an in vivo model without apparent side effects. Another study highlighted a diarylthiourea derivative containing an indazole moiety (compound 4 ) which exhibited potent cytotoxic effects against the MCF-7 breast cancer cell line, with an IC50 value of 338.3 µM, while showing significantly less toxicity to normal human lung cells.

For leukemia , a series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against several human cancer cell lines. Among them, compound 6o displayed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. Notably, this compound exhibited good selectivity, being significantly less toxic to normal human embryonic kidney cells (HEK-293). Further investigation revealed that compound 6o induced apoptosis in K562 cells in a dose-dependent manner.

The efficacy of indazole derivatives has also been established in hepatocellular carcinoma (HCC) . One study reported that new pyrazoline derivatives containing an indazole moiety were potential anticancer agents in the HepG2 liver cancer cell line, inducing apoptosis. Another study synthesized indole (B1671886)–1,2,4-triazol–based N-phenyl acetamide (B32628) derivatives, with one compound containing a 3,4-dichloro group and an indole-triazole structure showing remarkable effectiveness in killing Hep-G2 liver cancer cells.

In lung cancer , indazole-pyrimidine based derivatives were screened for their cytotoxic activity against the A549 human lung carcinoma cell line, among others. Additionally, 1H-indazole-3-amine derivatives were tested against A549 cells, demonstrating the broad applicability of this chemical scaffold.

The table below summarizes the in vitro anticancer activity of selected indazole derivatives against various cancer cell lines.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
2f 4T1Breast Cancer0.23 - 1.15
A549Lung Cancer>10
HepG2Hepatocellular Carcinoma>10
MCF-7Breast Cancer1.15
6o K562Chronic Myeloid Leukemia5.15
A549Lung Cancer-
PC-3Prostate Cancer-
Hep-G2Hepatocellular Carcinoma-
Compound 4 MCF-7Breast Cancer338.3
Compound 5 SKM28Melanoma2.6 - 3.9

Anti-inflammatory Activities

Beyond their anticancer properties, 1H-indazole derivatives have demonstrated significant anti-inflammatory activities, primarily through the inhibition of key enzymes in the inflammatory pathway.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a pivotal role in the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over its constitutive isoform, COX-1, is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Several studies have identified indazole and its bioisosteres, such as indole, as potent and selective COX-2 inhibitors. For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory and COX inhibitory activities. One compound from this series, S3 , was found to selectively inhibit COX-2 expression and demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model. Molecular docking studies revealed that these compounds could effectively bind to the active site of the COX-2 enzyme.

Similarly, computational studies on 1H-indazole derivatives have supported their potential as COX-2 inhibitors. Docking studies showed that these analogues bind significantly to the COX-2 enzyme, with one derivative, BDF , exhibiting a high binding energy of -9.11 kcal/mol. This in silico analysis, combined with previous in vivo data, confirms the promise of 1H-indazole analogues as selective COX-2 inhibitors for the treatment of inflammation.

Role in Inflammatory Disorders (e.g., Arthritis, Inflammatory Bowel Disease)

The anti-inflammatory properties of 1H-indazole derivatives make them promising candidates for the treatment of chronic inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease (IBD).

Substituted 4-(1H-indazol-3-yl)phenols have been identified as being useful for treating the inflammatory component of various diseases, including IBD and arthritis. Further development in this area led to the identification of WAY-169916 , a non-steroidal, orally active indazole derivative. This compound is a potent and selective inhibitor of NF-κB-induced inflammatory events and has shown potential for the treatment of rheumatoid arthritis without the proliferative side effects associated with estrogen-based therapies.

Additionally, 3,5-disubstituted indazole compounds have been described for their therapeutic use in treating disease states associated with unwanted cellular proliferation, including rheumatoid arthritis. A series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids also exhibited high anti-inflammatory activity in animal models of inflammation.

Antimicrobial and Antifungal Properties

Indazole derivatives have emerged as a versatile class of compounds with a broad spectrum of antimicrobial and antifungal activities.

Antibacterial Spectrum and Efficacy (e.g., against S. aureus, E. coli)

Numerous studies have documented the efficacy of indazole-based compounds against both Gram-positive and Gram-negative bacteria, including common pathogens like Staphylococcus aureus and Escherichia coli.

A study on indolylbenzimidazole derivatives, which share a structural resemblance to indazoles, tested their antimicrobial activity against several microbes. While most compounds showed low activity against the Gram-negative bacterium E. coli, some 5-substituted benzimidazoles exhibited moderate activity. In contrast, many compounds showed high to moderate inhibitory effects against the Gram-positive S. aureus, with two derivatives, 3ao and 3aq , showing a minimum inhibitory concentration (MIC) of less than 1 µg/mL against staphylococci, including methicillin-resistant S. aureus (MRSA).

Another study investigating tris(1H-indol-3-yl)methylium salts found high activity against both antibiotic-sensitive and resistant strains of S. aureus, with MIC values ranging from 0.13 to 1.0 µg/mL. Some of these compounds also showed activity against Gram-negative bacteria.

The table below presents the antibacterial efficacy of selected indazole and related derivatives against S. aureus and E. coli.

Compound/Derivative SeriesBacteriumMIC (µg/mL)Reference
Indolylbenzimidazoles (3ao, 3aq) S. aureus (including MRSA)< 1
Indolylbenzimidazoles (3q, 3r, 3v, 3w, 3af) E. coli125
Tris(1H-indol-3-yl)methylium salts S. aureus (sensitive and resistant)0.13 - 1.0
Imidazol-2-yl)-1H-Indole derivative (1c) S. aureus9.9 - 12.5
E. coli9.9 - 12.5
3-Aryl indazoles (4a, 4j, 4i) E. coli- (Zone of inhibition: 11-12 mm)
S-substituted 1,2,4-triazoles S. aureus31.25 - 62.5
E. coli31.25 - 62.5

These findings highlight the potential of 1H-indazole derivatives as a source for the development of new antibacterial agents to combat a range of pathogenic bacteria.

Antifungal Efficacy against Candida Species

Infections caused by Candida species represent a significant public health concern, and the emergence of drug-resistant strains necessitates the development of novel antifungal agents. Indazole derivatives have emerged as a promising class of compounds with significant anticandidal properties.

Research has shown that various modifications to the indazole structure can enhance its efficacy against Candida species. For instance, a series of 3-phenyl-1H-indazole derivatives demonstrated broad anticandidal activity against C. albicans, C. glabrata, and C. tropicalis. Within this series, compound 10g , which features an N,N-diethylcarboxamide substituent, was identified as the most potent against C. albicans and both miconazole-susceptible and -resistant strains of C. glabrata.

Another study synthesized a novel antifungal agent, PQA-Az-13 , which combines indazole, pyrrolidine, and arylpiperazine scaffolds. This compound exhibited potent activity against a panel of 10 clinical isolates of C. auris, with Minimum Inhibitory Concentration (MIC) values ranging from 0.67 to 1.25 µg/mL. Notably, for a pan-resistant C. auris strain, PQA-Az-13 showed a MIC of 0.67 µg/mL, indicating its potential against multidrug-resistant fungi.

Further studies have highlighted the effectiveness of indazole derivatives, with some compounds showing activity in the micromolar range. The fungicidal activity of these compounds underscores the potential of the 3-phenyl-1H-indazole scaffold in developing new treatments for candidiasis.

Antifungal Activity of Indazole Derivatives Against Candida Species
CompoundCandida SpeciesActivity (MIC)Source
PQA-Az-13C. auris (10 clinical isolates)0.67 - 1.25 µg/mL
PQA-Az-13C. auris (pan-resistant strain B11211)0.67 µg/mL
3-phenyl-1H-indazole derivatives (general)C. albicans, C. glabrata, C. tropicalisBroad activity
Compound 10g (N,N-diethylcarboxamide derivative)C. albicans, C. glabrata (susceptible & resistant)Most active in its series

Neuroprotective and Neurological Applications

Indazole derivatives have demonstrated significant potential in the treatment of neurodegenerative diseases by targeting key enzymes involved in their pathophysiology.

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters, and their selective inhibition is a key strategy in treating Parkinson's disease and other neurological disorders. Indazole derivatives have been identified as potent and selective MAO inhibitors.

A study of C5- and C6-substituted indazole derivatives revealed that while only one compound showed submicromolar inhibition of human MAO-A, all tested compounds were submicromolar inhibitors of human MAO-B. Specifically, substitutions at the C5 position of the indazole ring resulted in highly potent MAO-B inhibition, with IC₅₀ values ranging from 0.0025 to 0.024 µM. Further investigations into N-alkyl-substituted indazole-5-carboxamides identified compounds with nanomolar potency for MAO-B, such as compound 176 (IC₅₀ hMAO-B = 0.662 nM).

Indazole- and indole-carboxamides have also been discovered as highly potent, selective, and reversible MAO-B inhibitors. For instance, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide showed an IC₅₀ of 0.386 nM for human MAO-B with over 25,000-fold selectivity against MAO-A.

MAO Inhibition by Indazole Derivatives
Compound Class/NameTargetInhibitory Potency (IC₅₀)SelectivitySource
C5-substituted indazole derivativeshMAO-B0.0025–0.024 µMHigh for MAO-B
Compound 176 (N-alkyl-substituted indazole-5-carboxamide)hMAO-B0.662 nMHigh for MAO-B
N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamidehMAO-B0.386 nM>25,000-fold vs MAO-A
N-(3,4-difluorophenyl-1H-indazole-5-carboxamidehMAO-B1.59 nM>6,000-fold vs MAO-A

Glycogen synthase kinase-3 (GSK-3), particularly the GSK-3β isoform, is implicated in the pathophysiology of several conditions, including mood disorders and Alzheimer's disease. The 1H-indazole-3-carboxamide scaffold has been identified as a novel structural class of ATP-competitive GSK-3β inhibitors.

Through virtual screening, several hit compounds were identified with pIC₅₀ values ranging from 4.9 to 5.5. Optimization efforts led to the development of potent inhibitors like compound 14 , which showed a cellular inhibitory effect on tau phosphorylation with an IC₅₀ of 3.4 μM and was effective in a mouse model of mania. Docking studies have revealed that these inhibitors interact with key residues like Val135, Gln185, Arg141, and Asp200 in the active site of the GSK-3β receptor.

Mutations that increase the kinase activity of Leucine-Rich Repeat Kinase 2 (LRRK2) are a genetic risk factor for Parkinson's disease, making LRRK2 inhibitors a potential disease-modifying therapy. Indazole derivatives have been developed as potent and selective LRRK2 inhibitors.

A high-throughput screening campaign identified promising indazole leads that were optimized to develop MLi-2 , a potent, selective, orally available, and brain-penetrant LRRK2 inhibitor. MLi-2 demonstrated exceptional potency, inhibiting purified LRRK2 with an IC₅₀ value of 0.76 nM. Another indazole-based compound, EB-42486 , showed IC₅₀ values of 6.6 nM and 0.2 nM against wild-type and the G2019S mutant variant of LRRK2, respectively. Furthermore, a novel compound, FIPM , displayed a high in vitro binding affinity for LRRK2 with an IC₅₀ of 8.0 nM.

LRRK2 Inhibition by Indazole Derivatives
CompoundTargetInhibitory Potency (IC₅₀)Source
MLi-2Purified LRRK20.76 nM
EB-42486Wild-type LRRK26.6 nM
EB-42486G2019S LRRK20.2 nM
FIPMLRRK28.0 nM

The inhibition of enzymes like MAO, GSK3, and LRRK2 by indazole derivatives highlights their significant therapeutic potential for neurodegenerative diseases. Selective MAO-B inhibitors are an established treatment approach for Parkinson's disease. Indazole-5-carboxamides and other derivatives offer new therapeutic possibilities due to their high potency and selectivity.

In the context of Alzheimer's disease, GSK-3β is a key target due to its role in tau protein phosphorylation. Indazole-based GSK-3β inhibitors could therefore play a crucial role in managing this condition. Additionally, a new family of 5-substituted indazole derivatives has been described as multitarget agents, simultaneously inhibiting cholinesterases and BACE1, both of which are key enzymes in Alzheimer's pathology. Some of these derivatives also showed neuroprotective effects against Aβ-induced cell death in human neuroblastoma cells. The LRRK2 antagonist MLi-2 has also shown remarkable efficacy in models of neurodegenerative diseases.

Leucine-Rich Repeat Kinase 2 (LRRK2) Antagonism

Cardiovascular System Modulation

Indazole derivatives have been investigated for their effects on the cardiovascular system, with some compounds showing potential benefits in treating cardiovascular diseases. For example, certain derivatives have been studied for their vasorelaxant activity, which could be beneficial for circulatory disorders.

One study identified novel indazole derivatives as potent and selective human β3-adrenergic receptor (AR) agonists. The lead compound 11 exhibited potent β3-AR agonistic activity (EC₅₀ = 13 nM) with high selectivity over α1A-AR (>769-fold) and was inactive at β1- and β2-ARs. This compound induced relaxation of urinary bladder smooth muscle without significantly affecting heart rate or blood pressure in animal models, suggesting a favorable cardiovascular safety profile. Another promising derivative, YC-1 , has been developed for its potential use in circulatory disorders due to its effects on platelet aggregation and vascular contraction.

The diverse pharmacological activities of indazole derivatives underscore their importance as a versatile scaffold for drug discovery, with significant potential to yield new therapies for a range of challenging diseases.

Anti-aggregatory and Vasorelaxant Effects

Antiparasitic Activities

The indazole scaffold is a promising framework for the development of novel antiparasitic agents, with demonstrated efficacy against various protozoan parasites.

Leishmaniasis is a parasitic disease with limited therapeutic options, often hampered by toxicity and drug resistance. Indazole derivatives have shown significant potential as antileishmanial agents. In vitro studies have demonstrated the potent activity of various substituted indazoles against different Leishmania species, including L. amazonensis, L. major, and L. infantum.

Research has focused on 5-nitroindazole (B105863) derivatives, which have shown promising results. For example, a study evaluating 2-benzyl-5-nitroindazolin-3-one derivatives found several compounds with high selectivity and potent activity against both promastigote and intracellular amastigote forms of L. amazonensis. The structure-activity relationship (SAR) studies indicated that hydrophilic substituents at specific positions could significantly improve the selectivity profile of these compounds.

DerivativeTarget SpeciesActivity (IC₅₀)Selectivity Index (SI)Reference
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetateL. amazonensis amastigotes0.46 µM875 ,
Various 3-chloro-6-nitro-1H-indazole derivativesL. infantumModerate to strong activityNot specified
Compound 13 (a triazole-indazole hybrid)L. majorPromising growth inhibitorNot specified ,

Malaria remains a major global health issue, and the emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery of new antimalarial drugs. The indazole nucleus is considered a valuable scaffold in the development of antimalarial agents. The parasite's reliance on glycolysis for energy makes the Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) enzyme an attractive drug target. Docking studies and in vitro assays have been used to identify indazole-based compounds that could potentially inhibit this crucial enzyme. While extensive research on 1H-Indazole-3,5-diol derivatives specifically is limited in this area, the broader class of indazoles has been recognized for its potential in antimalarial drug discovery programs.

Antileishmanial Efficacy

Endocrine System Modulation

Indazole derivatives have been synthesized and evaluated for their ability to interact with and modulate nuclear hormone receptors, particularly the estrogen receptor.

The estrogen receptor (ER) exists in two primary subtypes, ERα and ERβ, which can mediate different physiological effects. Developing subtype-selective ligands is a key goal in medicinal chemistry to target specific estrogen-related pathways, for instance, in breast cancer or inflammatory diseases.

Several indazole derivatives have been designed as selective ER ligands. For example, 4-(6-Hydroxy-1H-indazol-3-yl)benzene-1,3-diol is a known estrogen receptor ligand. Researchers have synthesized series of fluoroalkylated indazole estrogens and other substituted 4-(indazol-3-yl)phenols that exhibit high selectivity for ERβ over ERα. These compounds bind to the ligand-binding domain of the receptor, inducing conformational changes that modulate its transcriptional activity. The selectivity is often achieved through specific interactions within the ligand-binding pocket, where differences in amino acid residues between ERα and ERβ can be exploited.

CompoundTargetBinding/ActivityReference
4-(6-Hydroxy-1H-indazol-3-yl)benzene-1,3-diolEstrogen ReceptorLigand
Fluoroethylated indazole estrogen (FEIE)ERβ vs ERα41-fold ERβ/ERα selectivity
Fluoropropylated indazole estrogen (FPIE)ERβ vs ERα17-fold ERβ/ERα selectivity
4-[1-allyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diolEstrogen ReceptorPartial agonist ligand ,

Inhibition of Androgen Biosynthesis

Derivatives of the indazole scaffold have been identified as potent inhibitors of androgen biosynthesis, a key therapeutic strategy in androgen-dependent diseases. Research into steroid-based indazole derivatives has shown their effectiveness in targeting enzymes crucial for androgen production. For instance, compounds such as 17-(1H-indazol-1-yl)androsta-5,16-dien-3β-ol and its 2H-indazole isomer have been synthesized and studied. Current time information in Bangalore, IN. These molecules are designed to interact with enzymes like cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the pathway that produces androgens. The inhibitory mechanism often involves the nitrogen atoms of the indazole ring coordinating with the heme iron atom within the enzyme's active site, thereby blocking its function. Current time information in Bangalore, IN.

Furthermore, non-steroidal indazole derivatives have also been developed as androgen receptor (AR) antagonists. Structure-activity relationship (SAR) studies on 3-substituted indazoles led to the discovery of potent AR antagonists. For example, compound 35i from a studied series demonstrated significant AR antagonist activity with an IC₅₀ value of 0.021 μM. These findings underscore the potential of the indazole core structure in designing novel agents for conditions like prostate cancer, where androgen signaling plays a pivotal role. Current time information in Bangalore, IN.

Other Biological Activities

The core compound, this compound, has been specifically studied for its potential as an antioxidant. This activity is attributed to its ability to counteract oxidative stress, which can cause cellular damage. While detailed quantitative data on its free-radical scavenging capacity is emerging, the investigation into its antioxidant properties suggests its utility in applications where protection from oxidative damage is crucial.

The broader class of indazole derivatives has also shown significant antioxidant potential. For example, pyrimido[1,2-b]indazoles have been evaluated for their free-radical scavenging activity. Similarly, studies on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have demonstrated antioxidant capabilities in both DPPH and ABTS assays, with some compounds showing notable efficacy. This general antioxidant capacity of the indazole scaffold supports the specific investigation of this compound as a potentially protective agent against oxidative processes.

Indazole derivatives have been identified as inhibitors of several key enzymes, highlighting their broad therapeutic potential.

Carbonyl Reductase (CR) A series of indazole-dione derivatives have been synthesized and evaluated for their effects on human carbonyl reductase. Among these, four compounds were identified as potent inhibitors, with IC₅₀ values ranging from 3 to 5 μM. Detailed kinetic studies on two of these inhibitors revealed them to be noncompetitive inhibitors against both the substrate (menadione) and the cofactor (NADPH), with Kᵢ values between 2 and 11 μM. This inhibition is significant as carbonyl reductase is involved in the metabolism of various xenobiotics, including anthracycline anticancer drugs.

Inhibition of Human Carbonyl Reductase by Indazole-Dione Derivatives
CompoundIC₅₀ vs. Menadione (μM)IC₅₀ vs. Daunorubicin (μM)Inhibition Type vs. NADPHInhibition Type vs. MenadioneKᵢ (μM)
Indazole-dione 11~4~15NoncompetitiveNoncompetitive2 - 11
Indazole-dione 12~3~11NoncompetitiveNoncompetitive2 - 11
Indazole-dione 22~5~25N/AN/AN/A
Indazole-dione 23~5~20N/AN/AN/A

Nitric Oxide Synthase (NOS) Isoforms Indazole derivatives are well-documented as inhibitors of nitric oxide synthase (NOS), an enzyme family with three main isoforms: neuronal (nNOS or NOS-I), inducible (iNOS or NOS-II), and endothelial (eNOS or NOS-III). 7-Nitro-1H-indazole (7-NI) is a well-known selective inhibitor of nNOS. The inhibitory mechanism involves the indazole ring binding to the enzyme's active site.

Research has expanded to other substituted indazoles to improve potency and selectivity. Fluorination of the indazole ring has been shown to increase inhibitory potency and selectivity for iNOS. For example, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole inhibits both nNOS and iNOS, while 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole shows strong selective inhibition of iNOS. Furthermore, 1H-indazole-7-carbonitrile was found to be as potent as 7-NI and showed a preference for constitutive NOS isoforms (nNOS and eNOS) over iNOS. The crystal structure of endothelial NOS complexed with 3-bromo-7-nitroindazole (B43493) has provided detailed insights into the binding mode and the conformational changes that lead to inhibition.

Inhibition of Nitric Oxide Synthase (NOS) Isoforms by Indazole Derivatives
Compound% Inhibition of NOS-I% Inhibition of NOS-II
4,5,6,7-tetrafluoro-3-methyl-1H-indazole63%83%
4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazoleNo effect80%

Indazole-based compounds have emerged as promising candidates for the treatment of metabolic disorders, including type II diabetes and obesity. The mechanism of action for some of these derivatives involves the inhibition of acetyl-CoA carboxylase (ACC), an enzyme that plays a crucial role in both the synthesis of fatty acids and the regulation of fatty acid oxidation. By inhibiting ACC, these compounds can reduce the accumulation of lipids and improve insulin (B600854) sensitivity, addressing key pathologies in obesity and type II diabetes.

Patents describe various indazole derivatives designed to treat or delay the progression of type II diabetes, obesity, and related conditions like nonalcoholic fatty liver disease (NAFLD) and hepatic insulin resistance. Additionally, certain indazole derivatives that modulate the cannabinoid system have been investigated for their potential in treating obesity and other eating disorders.

The anti-inflammatory properties of indazole derivatives make them attractive for the development of therapies for autoimmune diseases. Substituted 4-(1H-indazol-3-yl)phenols have been developed for the treatment of the inflammatory components of diseases such as multiple sclerosis and rheumatoid arthritis. These compounds are designed to modulate biological pathways that are dysregulated in chronic inflammatory and autoimmune conditions.

Specific indazole-containing molecules have been patented as therapeutic agents for multiple sclerosis. For example, N-[2-(6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-1H-indol-6-yl]-N-methyl-(2S)-2-(morpholin-4-yl)propanamide has been identified as a potential therapeutic or prophylactic agent for multiple sclerosis. The central role of certain kinases in inflammatory disorders has also been targeted, with kinase-inactivated animal models showing improved outcomes in models of multiple sclerosis, suggesting a pathway for indazole-based kinase inhibitors. Other patents cover 1,5- and 3-O-substituted 1H-indazoles for use in treating a range of immune-mediated diseases, including rheumatoid arthritis and multiple sclerosis.

The indazole scaffold is the basis for several compounds investigated for non-hormonal male contraception. Lonidamine, a 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, was initially developed as an anti-cancer drug but was found to possess potent antispermatogenic activity. Its mechanism of action involves disrupting the junctions between Sertoli cells and developing germ cells in the testes, leading to the premature release of spermatids and subsequent infertility.

Building on the structure of lonidamine, new analogs have been synthesized and tested for their potential as oral male contraceptives. Adjudin, or 1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide, is a notable analog that has demonstrated efficacy and reversibility in animal models. These indazole-based compounds appear to exert their effects locally within the seminiferous epithelium without affecting the hormonal axis of the hypothalamus, pituitary, and testes, suggesting a favorable profile for further development. The antifertility potential of the indazole nucleus has also been noted in broader reviews of its biological activities.

Herbicidal and Plant Growth Regulation Effects

Following a comprehensive review of available scientific literature and patent databases, no specific research findings, detailed studies, or quantitative data on the herbicidal and plant growth regulatory effects of this compound derivatives were identified.

While the broader class of indazole derivatives has been a subject of investigation for various biological activities, including applications in agriculture as herbicides and plant growth regulators, research focusing specifically on derivatives of the this compound scaffold in this context does not appear to be publicly available. For instance, studies have explored the herbicidal properties of 6-indazolyl-2-picolinic acids and the growth-inhibiting effects of 3-aryl-1H-indazoles on certain plant species. Current time information in Bangalore, IN. Another study mentions that 4,5,6,7-tetrahydro-2H-indazole derivatives have been investigated for herbicidal activity.

One chemical supplier source suggests that 3,5-dihydroxy(1H)indazole may serve as a precursor for the synthesis of bioactive molecules with potential applications in crop protection and pest control. However, this statement is of a general nature and is not substantiated by specific examples or research data within the provided source.

Consequently, due to the absence of specific data for this compound derivatives, no data tables on their herbicidal or plant growth regulation effects can be generated at this time.

Mechanistic Studies on the Biological Action of 1h Indazole 3,5 Diol Derivatives

Molecular Target Identification and Validation

The therapeutic effects of 1H-indazole derivatives are rooted in their ability to bind to and modulate specific biological macromolecules. A significant focus of research has been the identification of protein kinases as primary targets, given their crucial role in cell signaling and the pathogenesis of diseases like cancer.

A variety of molecular targets have been identified for this class of compounds. For instance, different derivatives have been developed as inhibitors for Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Glycogen synthase kinase-3 (GSK-3), and Fms-like tyrosine kinase 3 (FLT3). The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for tyrosine kinases.

Beyond kinases, other targets have also been validated. Substituted 4-(indazol-3-yl)phenols have been identified as selective estrogen receptor ligands. Additionally, certain trifluoromethyl-substituted indazole derivatives act as selective modulators for the Aryl Hydrocarbon Receptor (AHR). The design of 3,5-disubstituted indazole derivatives has been employed to explore a range of kinase targets simultaneously.

The validation of these targets often involves biochemical assays to measure the inhibition of enzyme activity (e.g., IC₅₀ values) and cell-based assays to confirm their effects in a biological context.

Table 1: Identified Molecular Targets for 1H-Indazole Derivatives

Derivative Class Molecular Target Therapeutic Area Reference(s)
1H-Indazol-3-amine derivatives Fibroblast Growth Factor Receptors (FGFR1, FGFR2) Cancer
Indazole–pyrimidine-based derivatives Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Cancer
1H-Indazole-3-carboxamide derivatives Glycogen synthase kinase-3 (GSK-3) Cancer, Neurological Disorders
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives Fms-like tyrosine kinase 3 (FLT3) and its mutants Acute Myeloid Leukemia
3-Ethynyl-1H-indazole derivatives PI3K, PDK1, mTOR Cancer
1H-Indazole derivatives Apoptosis signal-regulating kinase 1 (ASK1) Inflammatory Disease
4-(6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol Estrogen Receptor (ER) Rheumatoid Arthritis
1-allyl-7-trifluoromethyl-1H-indazol-3-yl]-4-methoxyphenol Aryl Hydrocarbon Receptor (AHR) Inflammation
6-bromo-1H-indazol-1-yl-(3,4-difluorophenyl) methanone (B1245722) Cyclooxygenase-2 (COX-2) Inflammation

Ligand-Receptor Interactions and Binding Modes

Understanding how indazole derivatives bind to their targets is crucial for rational drug design. Molecular docking and simulation studies have revealed detailed binding modes for several derivatives. These interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and π-stacking within the target's binding pocket.

For kinase inhibitors, the indazole scaffold often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interactions of the adenine (B156593) moiety of ATP. For example, in the case of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives targeting FLT3, the indazole's amino hydrogen forms a hydrogen bond with the amide oxygen of Cys694.

In non-kinase targets, similar principles apply. The binding of 6-bromo-1H-indazole derivatives to the COX-2 enzyme involves hydrogen bonds with residues like Arg120 and Tyr355, as well as amide-π stacked bonds with Gly526 and π-alkyl bonds with multiple other residues. The stability of these ligand-protein complexes is often confirmed through molecular dynamics simulations, which analyze the persistence of these interactions over time.

Table 2: Ligand-Receptor Interactions for Specific 1H-Indazole Derivatives

Derivative/Target Key Interacting Residues Type of Interaction Reference(s)
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole / FLT3 Kinase Cys694, Asp829 Hydrogen Bonds
Phe691, Phe830 π-π Stacking
6-bromo-1H-indazol-1-yl-(3,4-difluorophenyl) methanone / COX-2 Arg120, Tyr355 Hydrogen Bonds
Gly526 Amide-π Stacking
Ala527 C-H Bond
Tyr385, Trp387, Phe381, Leu352, Val523 π-Alkyl Bonds

Allosteric and Orthosteric Binding Mechanisms

The mechanism of action for a ligand is defined by its binding site on the target protein. Ligands that bind to the primary, functional site (e.g., the active site of an enzyme) are termed "orthosteric." Those that bind to a distinct, secondary site to modulate function are "allosteric."

For the majority of 1H-indazole-based kinase inhibitors, the binding is orthosteric. These compounds are often designed as ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase, directly competing with the endogenous substrate ATP. The description of 3-ethynyl-1H-indazoles as an "ATP mimetic scaffold" further supports an orthosteric mechanism for inhibiting PI3K.

However, the development of allosteric modulators is an attractive strategy, as they can offer greater selectivity and a more nuanced "fine-tuning" of receptor activity compared to orthosteric ligands. While less common for indazoles, related heterocyclic scaffolds have been explored for allosteric modulation. For instance, research into adenosine (B11128) receptors (ARs) has focused on developing allosteric modulators that bind to a less conserved site than the orthosteric pocket shared by the endogenous ligand adenosine. Similarly, allosteric inverse agonists for the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) have been developed, with some containing an indazole core that binds to a distinct allosteric site formed by helices 4, 5, 11, and 12. This demonstrates the versatility of the indazole scaffold for targeting both orthosteric and allosteric sites.

Elucidation of Signaling Pathways Involved in Therapeutic Effects

The binding of 1H-indazole derivatives to their molecular targets initiates a cascade of downstream effects by modulating intracellular signaling pathways. The specific pathway affected is directly related to the function of the inhibited target protein.

In cancer, where many targets are kinases, these derivatives can block key pro-survival and proliferative pathways. For example, inhibitors of FLT3 block its downstream signaling through the JAK/STAT, RAS/MAPK, and PI3K/AKT/mTOR pathways. Similarly, 3-ethynyl-1H-indazoles that inhibit PI3K, PDK1, and mTOR directly target the critical PI3K/AKT/mTOR signaling cascade, which governs cell growth, survival, and metabolism. For 3,5-disubstituted indazole derivatives, antitumor effects have been linked to the inhibition of the Bcl2 family and the p53/MDM2 pathway, leading to apoptosis and cell cycle arrest.

In inflammatory diseases, the mechanism involves different pathways. ASK1 inhibitors bearing a 1H-indazole scaffold suppress phosphorylation in the ASK1-p38/JNK signaling pathway, which is implicated in inflammatory bowel disease. Furthermore, certain indazole-based estrogen receptor ligands can decrease NF-kappa-B DNA-binding activity, a key pathway in inflammation.

Table 3: Signaling Pathways Modulated by 1H-Indazole Derivatives

Derivative Class / Target Signaling Pathway Therapeutic Effect Reference(s)
FLT3 Inhibitors JAK/STAT, RAS/MAPK, PI3K/AKT/mTOR Anti-leukemia
PI3K/PDK1/mTOR Inhibitors PI3K/AKT/mTOR Anti-cancer
3,5-disubstituted indazole derivatives Bcl2 family, p53/MDM2 pathway Apoptosis, Anti-cancer
ASK1 Inhibitors ASK1-p38/JNK pathway Anti-inflammatory
Estrogen Receptor Ligands NF-kappa-B pathway Anti-inflammatory

Assessment of Safety Profiles and Selectivity (e.g., hERG channel activity)

A crucial aspect of drug development is ensuring a compound is not only effective but also safe. This involves assessing its selectivity for the intended target and evaluating potential off-target effects. A major safety concern for many small molecules is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias.

Selectivity is often assessed by screening a compound against a panel of related proteins. For instance, a potent FLT3 inhibitor was tested against 42 different kinases and showed an excellent selectivity profile, with strong activity against its target but minimal inhibition of other kinases.

Efforts in medicinal chemistry often focus on modifying scaffolds to improve safety. For 1H-indazole-3-carboxamide derivatives developed as GSK-3 inhibitors, structural modifications were made specifically to reduce lipophilicity, which led to improved selectivity and significantly reduced hERG activity. One derivative emerged with excellent potency for GSK-3β (IC₅₀ = 0.004 μM) and negligible hERG inhibition (IC₅₀ > 100 μM). Similarly, for some 3,5-disubstituted indazole derivatives, one compound (6o) showed promising antitumor effects with good selectivity for cancer cells over normal cells, whereas a related analog (5k) exhibited high toxicity, underscoring how small structural changes can dramatically alter the safety profile. Predictive models for hERG inhibition are also used in early-stage development to flag potential liabilities.

Theoretical and Computational Investigations of 1h Indazole 3,5 Diol

Quantum Mechanical Studies of Molecular Structure and Reactivity

Quantum mechanical methods are powerful tools for elucidating the molecular structure, stability, and reactivity of chemical compounds. In the case of 1H-indazole-3,5-diol, these computational approaches provide insights into its fundamental chemical nature.

Tautomeric Equilibria and Relative Stabilities (e.g., 1H- vs. 2H-Indazole)

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-isomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. Theoretical calculations have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. This preference is attributed to greater aromaticity in the 1H tautomer.

Ab initio calculations, such as MP2/6-31G**, indicate that 1H-indazole is more stable than 2H-indazole by approximately 3.6 kcal/mol. When thermal energy corrections and entropy effects are included, the enthalpy and Gibbs free energy differences at 298 K are calculated to be 3.9 kcal/mol and 4.1 kcal/mol, respectively. Experimental evidence from electronic spectra recorded at elevated temperatures supports the clear predominance of the 1H-indazole tautomer in the gas phase.

The stability of these tautomers can be influenced by substituents on the indazole ring. For instance, in a related compound, 4-[1-benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol, the presence of the bulky benzyl (B1604629) group at the N1 position and the electron-withdrawing trifluoromethyl group further stabilizes the 1H-tautomer. Quantum mechanical calculations for analogous systems show a significant stabilization energy for the 1H-form over the 2H-tautomer.

Computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives using methods like AM1, Hartree-Fock, and Density Functional Theory (DFT) have also been employed to determine the most stable tautomer, with results aligning with experimental data. Theoretical studies on the tautomerism of other substituted indazoles, such as N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide, have also confirmed the dominance of the 1H tautomer due to aromaticity.

Table 1: Calculated Relative Stabilities of Indazole Tautomers

Tautomer Calculation Method Energy Difference (kcal/mol) Reference
1H-Indazole vs. 2H-Indazole MP2/6-31G** 3.6
1H-Indazole vs. 2H-Indazole ΔH (298 K) 3.9
1H-Indazole vs. 2H-Indazole ΔG₀ (298 K) 4.1

Electronic Properties Analysis (e.g., HOMO, LUMO, Energy Gap, Partial Charges)

The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap, are crucial for understanding its reactivity and stability. A smaller HOMO-LUMO gap generally indicates higher reactivity.

DFT calculations are commonly used to determine these properties for indazole derivatives. For instance, in a study of novel indazole derivatives, DFT calculations with the B3LYP/6-311+ level of theory were used to investigate their physicochemical properties. The HOMO-LUMO energy gap was calculated to identify the most stable compounds.

The HOMO is associated with the ability to donate an electron, while the LUMO represents the ability to accept an electron. The distribution of these frontier molecular orbitals across the molecule provides insight into potential sites for electrophilic and nucleophilic attack. For many indazole derivatives, the HOMO and LUMO are distributed over almost the entire molecule.

Molecular electrostatic potential (MEP) analysis, another tool derived from DFT calculations, helps in predicting reactive sites by visualizing the charge distribution. This is valuable for understanding intermolecular interactions, such as hydrogen bonding.

While specific calculations for this compound were not found, studies on similar structures provide relevant insights. For example, DFT calculations on (3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid predict a HOMO-LUMO gap of 4.5–5.0 eV and specific partial charges on the atoms, indicating moderate reactivity.

Table 2: Representative Electronic Properties of Indazole Derivatives from Computational Studies

Derivative Calculation Method HOMO (eV) LUMO (eV) Energy Gap (eV) Reference
Indazole Derivative 8a DFT/6-31+G(d,p) -6.34878 -1.4283 4.92048
Indazole Derivative 8c DFT/6-31+G(d,p) -5.47317 -1.14426 4.32891
Indazole Derivative 8s DFT/6-31+G(d,p) -6.34878 -1.4283 4.92048

Conformational Analysis and Molecular Dynamics

Conformational analysis and molecular dynamics (MD) simulations are essential for understanding the three-dimensional structure and dynamic behavior of molecules. These methods explore the different spatial arrangements of atoms (conformers) and their stability, as well as how the molecule moves and interacts with its environment over time. researchgate.net

For indazole derivatives, MD simulations have been used to validate the stability of ligand-protein complexes, providing confidence in docking results. These simulations can reveal the robustness of binding affinities within target proteins. For example, MD simulations confirmed the stability of potent indazole derivatives within the binding sites of target proteins in anticancer studies. researchgate.net

In a study on 1H-indazole derivatives as anti-inflammatory agents, MD simulations indicated that the most active compound was relatively stable in the active site of the COX-2 enzyme. researchgate.netinnovareacademics.in Similarly, MD simulations have been used to study indazole derivatives as HIF-1α inhibitors, confirming the stability of the most potent compound in the active site of the protein. researchgate.net

While specific conformational analysis and MD simulation data for isolated this compound are not detailed in the provided results, the general application of these techniques to the indazole scaffold highlights their importance in understanding molecular flexibility and intermolecular interactions.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein. derpharmachemica.com These methods are instrumental in drug discovery and design. biotech-asia.org

Prediction of Binding Affinity and Specificity

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. derpharmachemica.com The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), is calculated to estimate the strength of the interaction. researchgate.netderpharmachemica.com

Numerous studies have employed molecular docking to evaluate the potential of indazole derivatives as inhibitors of various enzymes. For instance, docking studies on indazole derivatives targeting the breast cancer aromatase enzyme identified compounds with good binding affinities, with the best having a binding energy of -8.0 kcal/mol. derpharmachemica.com In another study, 1H-indazole analogs were docked with the COX-2 enzyme, revealing significant binding results with energies up to -9.11 kcal/mol. researchgate.netinnovareacademics.in

For indazole scaffolds designed as VEGFR-2 inhibitors, docking studies showed binding affinities ranging from -6.70 to -7.39 kcal/mol. biotech-asia.org These computational predictions help in identifying promising candidates for further experimental investigation.

Table 3: Examples of Predicted Binding Affinities for Indazole Derivatives

Derivative/Target Docking Program Predicted Binding Energy (kcal/mol) Reference
Indazole derivative 5f / Aromatase AutoDock -8.0 derpharmachemica.com
Indazole derivative BDF / COX-2 (3NT1) - -9.11 researchgate.netinnovareacademics.in
Indazole derivative SS / VEGFR-2 (4AG8) AutoDock -7.39 biotech-asia.org

Ligand-Protein Interaction Profiling

Beyond predicting binding affinity, molecular docking and MD simulations provide detailed information about the specific interactions between a ligand and the amino acid residues in the protein's binding pocket. nih.gov These interactions can include hydrogen bonds, π-π stacking, π-cation interactions, and hydrophobic interactions. nih.gov

For example, theoretical investigations of arylsulphonyl indazole derivatives as potential VEGFR2 kinase inhibitors confirmed that these compounds can bind efficiently within the kinase pocket. nih.gov The stability of their poses was attributed to the formation of hydrogen bonds and other interactions with key amino acids like Ala866, Lys868, Glu885, Thr916, Glu917, and Phe918. nih.gov

In a study of indazole derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3), molecular docking revealed that the indazole group plays a crucial role by forming hydrogen bonds with the Cys694 residue in the hinge region of the kinase. tandfonline.com Similarly, docking of indazole derivatives into the active site of DNA gyrase showed interactions with key residues such as GLU50, THR165, and ASP73. researchgate.net

This detailed interaction profiling is essential for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. researchgate.net

Table 4: Mentioned Compound Names

Compound Name
This compound
1H-Indazole
2H-Indazole
4-[1-benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol
1,5,6,7-tetrahydro-4H-indazol-4-one
N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide
(3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid
Arylsulphonyl indazole
Ala866
Lys868
Glu885
Thr916
Glu917
Phe918
Cys694
GLU50
THR165

In silico Drug Design and Virtual Screening

In modern drug discovery, in silico methods are indispensable for accelerating the identification and optimization of lead compounds. For the 1H-indazole scaffold, a core structure in many biologically active molecules, computational techniques provide profound insights into its therapeutic potential. While specific research on this compound is limited, extensive computational studies on its analogs offer a valuable framework for understanding its potential behavior and guiding future research. These investigations primarily focus on pharmacophore modeling to identify key structural features for biological activity and the prediction of ADMET properties to assess its drug-likeness.

Pharmacophore Modeling and Identification

Pharmacophore modeling is a cornerstone of rational drug design, involving the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For the 1H-indazole class of compounds, this approach has been instrumental in designing potent and selective inhibitors for various therapeutic targets.

Research has shown that the 1H-indazole nucleus is a versatile scaffold for interacting with numerous biological targets, including protein kinases and other enzymes. nih.gov Fragment-based and structure-guided design approaches have successfully led to the development of potent 1H-indazole derivatives. mdpi.com For instance, a study aimed at discovering inhibitors for Fibroblast Growth Factor Receptor 1 (FGFR1) utilized a fragment-based virtual screening approach to design novel compounds, identifying the indazole scaffold as a key component. tandfonline.com The resulting pharmacophore model for these inhibitors typically includes a combination of hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, which dictate the molecule's binding affinity and selectivity.

In another study focusing on Estrogen Receptor alpha (ERα) inhibitors, a pharmacophore model for asymmetrical hexahydro-2H-indazole analogs of curcumin (B1669340) was developed. ugm.ac.id The best model consisted of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions, demonstrating the specific requirements for binding to this particular target. ugm.ac.id Similarly, for inhibitors of PIM-1 kinase, a 3D-QSAR study on 3-(pyrazin-2-yl)-1H-indazole derivatives identified a pharmacophore featuring a nitrogen atom as a hydrogen bond acceptor, an aromatic ring, and a hydrogen bond donor as crucial for activity. japsonline.com

The common pharmacophoric features derived from various studies on 1H-indazole derivatives are summarized below. These features highlight the key interaction points that enable the indazole scaffold to bind effectively to different biological targets.

Table 1: Common Pharmacophoric Features Identified for 1H-Indazole Derivatives

Pharmacophore Feature Description Example Target/Study Reference
Hydrogen Bond Acceptor Typically nitrogen atoms within the indazole ring or substituents, crucial for anchoring the ligand in the target's binding pocket. ERα, PIM-1 Kinase ugm.ac.id, japsonline.com
Hydrogen Bond Donor The N-H group of the indazole ring is a key hydrogen bond donor, forming critical interactions with amino acid residues. PIM-1 Kinase japsonline.com
Aromatic Ring The fused benzene (B151609) ring of the indazole scaffold provides a platform for π-π stacking and other hydrophobic interactions. ERα, PIM-1 Kinase ugm.ac.id, japsonline.com
Hydrophobic Features Substituents on the indazole ring can occupy hydrophobic pockets within the target protein, enhancing binding affinity. ERα, IDO1 ugm.ac.id, nih.gov

By identifying 5-(3,5-difluorobenzyl)-1H-indazole as a key pharmacophore for ALK/ROS1 dual inhibitors, researchers have been able to design potent molecules for non-small cell lung cancer. nih.gov This underscores the power of pharmacophore modeling to distill complex structure-activity relationship (SAR) data into a simple, predictive model that can guide the design of new, more effective therapeutic agents based on the 1H-indazole scaffold.

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

A promising drug candidate must not only exhibit high potency against its target but also possess favorable pharmacokinetic and safety profiles. The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational models is a critical step in early-stage drug discovery, helping to identify and filter out compounds with poor drug-like characteristics.

For 1H-indazole derivatives, various in silico tools like SwissADME, admetSAR, and QikProp are frequently employed to evaluate their ADMET profiles. pnrjournal.comijcrt.org These programs predict a wide range of physicochemical and pharmacokinetic properties based on the molecule's structure. Key parameters often assessed include oral bioavailability, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, and potential toxicities.

Studies on different series of indazole derivatives have generally shown that the scaffold can be modified to achieve favorable ADMET properties. For example, computational analysis of indazole-based compounds designed as tyrosine kinase inhibitors indicated good oral bioavailability and GI absorption. pnrjournal.com In another study, newly designed indazole derivatives were predicted to be non-mutagenic and non-carcinogenic. alliedacademies.org The flexibility of the indazole scaffold allows for chemical modifications that can fine-tune properties like lipophilicity (logP) and topological polar surface area (TPSA), which are critical determinants of a compound's ADMET profile. ijcrt.org

The table below presents a representative summary of predicted ADMET properties for various classes of 1H-indazole derivatives from different studies, illustrating the general drug-like potential of this scaffold.

Table 2: Representative Predicted ADMET Properties for 1H-Indazole Derivatives

Property Predicted Outcome Significance Reference
Absorption
Human Intestinal Absorption (HIA) Generally predicted to be high Indicates good absorption from the gut after oral administration. alliedacademies.org
Caco-2 Permeability Predicted to be permeable Suggests the ability to cross the intestinal epithelial barrier. alliedacademies.org
Distribution
Blood-Brain Barrier (BBB) Penetration Variable; can be designed to be CNS-penetrant or non-penetrant Crucial for drugs targeting the central nervous system or for avoiding CNS side effects. alliedacademies.org
Metabolism
CYP450 Inhibition Generally predicted to be non-inhibitors of major isoforms (e.g., CYP2D6, CYP3A4) Low potential for drug-drug interactions. alliedacademies.org
Excretion
Aqueous Solubility (logS) Moderate to good Affects absorption and formulation. alliedacademies.org
Toxicity
AMES Toxicity Generally predicted to be non-mutagenic Indicates a low likelihood of causing DNA mutations. alliedacademies.org
Carcinogenicity Generally predicted to be non-carcinogenic Suggests a lower risk of causing cancer. alliedacademies.org

Computational ADMET profiling confirms that indazole derivatives possess favorable pharmacokinetic attributes, supporting their development as therapeutic agents. These in silico assessments are crucial for de-risking drug candidates early in the discovery pipeline, saving significant time and resources by focusing experimental efforts on compounds with the highest probability of success.

Advanced Analytical Methodologies in 1h Indazole 3,5 Diol Research

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopy is indispensable for probing the molecular structure of indazole compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information, allowing for a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N, ¹⁵N NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and probing the electronic environment of heteroatoms within the indazole ring system.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide definitive information about the structure of the indazole core and its substituents. While specific spectral data for 1H-Indazole-3,5-diol is not readily available in published literature, analysis of the parent 1H-indazole and its derivatives allows for the prediction of characteristic chemical shifts.

For the parent 1H-indazole, aromatic protons typically appear in the range of 7.1 to 8.1 ppm in DMSO-d₆, with the N-H proton showing a broad signal around 13.1 ppm. chemicalbook.com The presence of two hydroxyl groups at positions 3 and 5 in this compound would significantly influence the chemical shifts of nearby protons and carbons due to their electron-donating nature. The hydroxyl protons themselves would be expected to appear as broad singlets, with chemical shifts that are dependent on solvent and concentration.

In derivatives, substituent effects are clearly observed. For example, in 6-nitro-3-phenyl-1H-indazole, the proton at position 5 appears downfield due to the electron-withdrawing nitro group. ¹³C NMR spectra are equally informative, with carbons of the indazole ring typically resonating between 106 and 147 ppm.

¹H and ¹³C NMR Spectral Data for Selected 1H-Indazole Derivatives
CompoundNucleusSolventObserved Chemical Shifts (δ, ppm)Source
1H-Indazole¹HDMSO-d₆13.1 (NH), 8.10 (H-3), 7.78 (H-4), 7.58 (H-7), 7.36 (H-6), 7.13 (H-5) chemicalbook.com
6-Nitro-3-phenyl-1H-indazole¹HCDCl₃11.63 (NH), 8.26 (H-7), 8.14-8.07 (H-5, Phenyl), 7.98-7.96 (Phenyl), 7.61-7.51 (H-4, Phenyl)
6-Nitro-3-phenyl-1H-indazole¹³CCDCl₃146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96
Ethyl 3-phenyl-1H-indazole-6-carboxylate¹³CCDCl₃166.75 (C=O), 145.71, 141.13, 132.86, 129.02, 128.84, 128.45, 127.59, 123.32, 121.80, 120.88, 112.73, 61.25 (OCH₂), 14.33 (CH₃)

¹⁴N and ¹⁵N NMR: Nitrogen NMR provides direct insight into the electronic structure of the pyrazole (B372694) portion of the indazole ring. ipb.pt ¹⁵N NMR is generally preferred over ¹⁴N due to sharper signals. The chemical shifts of the nitrogen atoms can help distinguish between N1 and N2 isomers in substituted indazoles. nih.gov Studies on N-substituted indazoles using ¹⁵N NMR have been conducted in both solution and solid states, often complemented by computational GIAO/DFT calculations to assign chemical shifts accurately. nih.gov For instance, in various pyrazolo[4,3-c]pyridines, ¹⁵N NMR spectra, referenced to external nitromethane, were used to characterize the nitrogen environments within the heterocyclic system. mdpi.com

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound and its analogues. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula.

For this compound (C₇H₆N₂O₂), the calculated monoisotopic mass is 150.0429 Da. In an MS experiment, this would be observed as the molecular ion peak [M]⁺ or, more commonly in electrospray ionization (ESI), as a protonated molecule [M+H]⁺ at m/z 151.0502.

The fragmentation patterns observed in MS/MS experiments are characteristic of the indazole core. Electron ionization (EI) mass spectra of the parent 1H-indazole show a strong molecular ion peak (m/z 118), with major fragments corresponding to the loss of HCN and N₂. nist.gov For derivatives, fragmentation pathways often involve the substituents. HRMS (ESI) has been used extensively to confirm the identity of synthesized indazole derivatives, such as ethyl 3-phenyl-1H-indazole-6-carboxylate, where the measured [M+H]⁺ ion was found to be 267.1134, closely matching the calculated value of 267.1128.

Mass Spectrometry Data for 1H-Indazole and a Derivative
CompoundIonization MethodObserved m/zAssignmentSource
1H-IndazoleEI118[M]⁺ nist.gov
5-Iodo-3-phenyl-1H-indazoleHRMS (ESI)320.9886[M+H]⁺ (Calculated: 320.9883)
Ethyl 3-phenyl-1H-indazole-6-carboxylateHRMS (ESI)267.1134[M+H]⁺ (Calculated: 267.1128)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H and N-H bonds, as well as vibrations from the aromatic ring.

Key expected vibrational frequencies for this compound include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

N-H stretch: A moderate peak around 3300-3400 cm⁻¹ from the indazole ring N-H.

Aromatic C-H stretch: Signals just above 3000 cm⁻¹.

C=C and C=N stretch: Aromatic ring and pyrazole ring stretching vibrations in the 1450-1650 cm⁻¹ region.

C-O stretch: A strong band in the 1200-1300 cm⁻¹ range.

In the reported spectrum for 5-Iodo-3-phenyl-1H-indazole, characteristic peaks were observed at 1476, 906, 774, and 696 cm⁻¹, corresponding to aromatic and C-H bending vibrations. For ethyl 3-phenyl-1H-indazole-6-carboxylate, a strong carbonyl (C=O) stretch from the ester group was identified at 1714 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional coordinates of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Crystal Structure Analysis of this compound Derivatives

While a crystal structure for this compound itself is not described in the surveyed literature, analyses of its derivatives have provided valuable insights into the geometry of the indazole scaffold. For example, the crystal structures of pyrimido[1,2-b]indazole derivatives confirmed the planarity of the fused ring system and provided evidence for significant π-electron delocalization. researchgate.net

In another study, the X-ray crystallographic analysis of 4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol revealed that the resorcinol (B1680541) moiety maintains co-planarity with the indazole ring (dihedral angle: 12–18°), which is stabilized by conjugation. The bulky benzyl (B1604629) group at the N1 position was found to project orthogonally from the indazole plane, sterically favoring the 1H-indazole tautomer. Such studies are critical for understanding the preferred conformations and packing arrangements of these molecules in the solid state.

Ligand-Protein Co-crystallography for Elucidating Binding Mechanisms

Determining the crystal structure of an indazole derivative in complex with its protein target is a powerful method for understanding its mechanism of action at a molecular level. nih.gov This technique reveals the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand binding and affinity. nih.gov

A key example involves indazole derivatives designed as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. tandfonline.com Co-crystallography and molecular docking of an inhibitor, compound 8r , into the ATP binding site of FLT3 (PDB: 4RT7) showed crucial interactions. The study revealed that the amino hydrogen of the indazole ring forms a hydrogen bond with the amide oxygen of a cysteine residue (Cys694) in the kinase hinge region. tandfonline.com Another hydrogen bond was observed between the amide linker of the inhibitor and an aspartate residue (Asp829). tandfonline.com These specific interactions, visualized through co-crystallography, explain the compound's potent inhibitory activity and provide a rational basis for the design of new, more effective inhibitors. tandfonline.com Similarly, the crystal structure of an indazole derivative complexed with the estrogen receptor has been determined, elucidating how these compounds interact with nuclear receptors. pdbj.org

Emerging Research Directions and Future Prospects for 1h Indazole 3,5 Diol

Development of Novel Analogs with Enhanced Efficacy and Improved Safety Profiles

The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities. researchgate.netmdpi.com The pursuit of novel analogs of 1H-indazole-3,5-diol is driven by the goal of enhancing therapeutic efficacy while minimizing adverse effects. Researchers are actively exploring structural modifications to optimize the pharmacological properties of this core structure.

One strategy involves the synthesis of N-arylindazole-3-carboxamide derivatives, which have shown potent inhibitory activities against viruses like SARS-CoV-2. nih.gov For instance, the compound 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide exhibited a potent inhibitory effect with an EC50 of 0.69 µM and demonstrated low cytotoxicity, marking it as a promising template for developing new anti-coronavirus agents. nih.gov

In the realm of oncology, the design of indazole-pyrimidine based derivatives has yielded compounds with significant anti-angiogenic and antiproliferative activities. researchgate.net One particularly active compound, 6i, demonstrated a VEGFR-2 kinase inhibition with an IC50 of 24.5 nM and also suppressed the secretion of VEGF and TGF-b1 from cancer cells. researchgate.net Furthermore, modifications of the 1H-indazole-3-amine framework have led to the development of derivatives with promising antitumor activity. nih.gov Compound 6o, for example, showed a significant inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while exhibiting selectivity for normal cells. nih.gov

The development of N-1-substituted indazole-3-carboxamide derivatives has also been a focus, leading to the identification of inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov A structure-based design approach resulted in compounds with improved activity, such as 1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide, which had an IC50 of 6.8µM. nih.gov These findings underscore the potential of creating safer and more effective drugs by modifying the 1H-indazole core structure.

Table 1: Examples of 1H-Indazole Analogs and their Biological Activities

Compound Name Target/Activity Key Findings
5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide SARS-CoV-2 Inhibition EC50 = 0.69 µM, low cytotoxicity. nih.gov
Compound 6i (indazole-pyrimidine derivative) VEGFR-2 Kinase Inhibition IC50 = 24.5 nM, anti-angiogenic effects. researchgate.net
Compound 6o (1H-indazole-3-amine derivative) Antitumor (K562 cells) IC50 = 5.15 µM, selective for normal cells. nih.gov
1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide PARP-1 Inhibition IC50 = 6.8 µM. nih.gov

Polypharmacology and Multi-target Drug Design Approaches

The traditional "one target, one drug" paradigm is increasingly being challenged by the understanding that many complex diseases involve multiple biological pathways. nih.govlinkgroup.hu Polypharmacology, the ability of a single drug to interact with multiple targets, is now recognized as a valuable strategy in drug design. frontiersin.org The indazole scaffold is well-suited for the development of multi-target ligands due to its structural versatility. researchgate.net

In the context of neurodegenerative diseases like Alzheimer's, multi-target strategies are being explored to address the diverse cerebral mechanisms involved. frontiersin.org The design of compounds that can modulate multiple targets, such as cholinesterases and monoamine oxidases, holds promise for improved therapeutic outcomes. frontiersin.org For instance, dicarbonitrile aminofuran derivatives have been identified as selective MAO-A inhibitors, while other derivatives have shown polypharmacology against MAO A/B, AChE, and BuChE. frontiersin.org

The development of dual inhibitors is another key area of multi-target drug design. For example, research has focused on revealing 5-(3,5-difluorobenzyl)-1H-indazole as an active pharmacophore for dual ALK/ROS1 inhibitors, which could enhance therapeutic outcomes in non-small cell lung cancer (NSCLC). nih.gov This approach aims to integrate multiple pharmacophores into a single molecule to act on several biological mechanisms simultaneously. nih.gov

Application in Neglected Tropical Diseases

Neglected tropical diseases (NTDs) represent a diverse group of infectious conditions that primarily affect impoverished populations in tropical and subtropical regions. who.intnih.gov There is a pressing need for new and effective treatments for these diseases, and natural products and synthetic compounds are being explored as potential sources for new drugs. nih.govmdpi.com

Indazole derivatives have demonstrated a broad spectrum of antimicrobial and antiparasitic properties, making them promising candidates for NTD drug discovery. researchgate.net For instance, novel indazole-linked triazoles have been synthesized and evaluated as antifungal agents. biocon.re.kr The analog 12j, with a 5-bromo substitution on the indazole ring, exhibited significant activity against various fungal cultures, including Candida spp. and Aspergillus spp., and showed excellent efficacy in a murine infection model of Candida albicans. biocon.re.kr

The development of drugs for NTDs often requires innovative approaches due to limited financial incentives. nih.gov Mathematical modeling is being used to guide the drug development pathway, from refining target product profiles to designing clinical trials, in order to maximize resources and efficiency. nih.gov The diverse biological activities of indazole derivatives position them as a valuable scaffold for the development of new therapies to combat these debilitating diseases.

Computational Chemistry in Accelerating Drug Discovery for Indazole-based Compounds

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid screening of large chemical libraries and the optimization of lead compounds. neuroquantology.comresearchgate.net Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are being employed to accelerate the discovery of novel therapeutic agents based on the indazole scaffold. mlsu.ac.innih.gov

Computer-aided drug design (CADD) methodologies were instrumental in a study that identified 5-(3,5-difluorobenzyl)-1H-indazole as a key pharmacophore for ALK/ROS1 dual inhibitors. nih.gov By incorporating bioisosteric and conformational similarity principles, researchers designed and synthesized a series of dual-target derivatives. nih.gov Docking binding energies and subsequent kinase and cellular assays validated the computational predictions. nih.gov

Structure-based drug design has also been successfully applied to optimize indazole derivatives. For example, a weakly active 1H-indazole-3-carboxamide was modified by introducing a linker to different heterocycles, leading to compounds with significantly improved inhibitory activity against PARP-1. nih.gov These computational approaches not only accelerate the identification of promising hit compounds but also guide their optimization to enhance affinity and improve pharmacokinetic properties. nih.gov

Integration with Advanced Biological Screening Platforms

The discovery and development of novel indazole-based therapeutics are greatly enhanced by the integration of advanced biological screening platforms. These platforms facilitate high-throughput screening (HTS) of compound libraries to identify initial hits and provide detailed biological characterization of lead candidates.

Modern screening facilities often incorporate assay automation and automated microscopy, allowing for the rapid evaluation of large numbers of compounds against various biological targets. For example, a preliminary screening of synthesized indazole-pyrimidine derivatives for their cytotoxic activity against a panel of cancer cell lines was conducted using the MTT assay, a common high-throughput method. researchgate.net

Furthermore, advanced screening can involve more complex biological systems. The evaluation of indazole derivatives in in vivo models, such as the use of a murine infection model to test the efficacy of an antifungal indazole analog, provides crucial data on the compound's performance in a living organism. biocon.re.kr The integration of these screening platforms with computational design and chemical synthesis creates a powerful and efficient pipeline for the discovery of new indazole-based drugs.

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodTemperature (°C)Time (h)Yield (%)Reference
Conventional heating100–1206–860–70
Microwave-assisted80–1201–385–95

Advanced Question: How can researchers design experiments to elucidate the redox behavior of this compound in physiological environments?

Methodological Answer:
To study redox properties:

Cyclic Voltammetry (CV) : Measure oxidation potentials in phosphate buffer (pH 7.4) to identify semiquinone radical formation, as seen in structurally similar diols .

Electron Spin Resonance (ESR) : Detect and quantify free radical intermediates under aerobic vs. anaerobic conditions.

pH-dependent stability assays : Monitor degradation kinetics via HPLC at varying pH levels (4–9). Chlorinated analogs show prolonged radical persistence, suggesting halogenation may stabilize intermediates .

Basic Question: What spectroscopic and computational methods are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of hydroxyl groups (e.g., δ 10.2 ppm for aromatic -OH in DMSO-d6) .
  • X-ray Crystallography : Resolve tautomeric forms (e.g., 1H vs. 2H-indazole) using single-crystal data .
  • IR Spectroscopy : Identify O-H stretching (3200–3500 cm1^{-1}) and N-H bending (1600 cm1^{-1}) .

Advanced Question: How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

Methodological Answer:

  • Basis Sets : Use B3LYP/6-311G(d,p) for geometry optimization and frontier molecular orbital analysis (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate aqueous environments.
  • Reactivity Descriptors : Calculate Fukui indices to map sites prone to electrophilic attack (e.g., C-3 and C-5 positions) .

Basic Question: How should researchers assess the stability of this compound under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC. Chlorinated diols exhibit enhanced stability at neutral pH .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability) .

Advanced Question: What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Dose-Response Reproducibility : Test compounds across multiple cell lines (e.g., NCI-H460 and NCI-H292) with standardized protocols (24–48 hr incubations, 0–100 µM ranges) .
  • Meta-Analysis : Compare IC50_{50} values from independent studies, adjusting for variables like serum concentration or solvent effects (e.g., DMSO toxicity thresholds) .
  • Target Validation : Use siRNA knockdowns or CRISPR-Cas9 to confirm specificity toward proposed targets (e.g., EGFR or SRC kinases) .

Basic Question: What safety protocols are critical during the synthesis of this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods when handling volatile reagents (e.g., hydrazines).
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal .

Advanced Question: How can molecular docking studies guide the design of this compound derivatives for kinase inhibition?

Methodological Answer:

  • Target Selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR, SRC) based on docking scores (<−9 kcal/mol affinity) .
  • Ligand Preparation : Generate protonation states at physiological pH using tools like OpenBabel.
  • Pose Validation : Compare docking poses (e.g., AutoDock Vina) with co-crystallized ligands in the PDB (e.g., 1M17 for EGFR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.